molecular formula C17H18F2N2O2S B11112580 1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine

1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine

Cat. No.: B11112580
M. Wt: 352.4 g/mol
InChI Key: JMOZPDOWIIZISP-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of fluorine atoms on both the benzenesulfonyl and phenylmethyl groups, which can significantly influence its chemical properties and reactivity

Preparation Methods

The synthesis of 1-(2-fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular pathways involved .

Comparison with Similar Compounds

1-(2-Fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chlorobenzenesulfonyl)-4-[(3-chlorophenyl)methyl]piperazine: Similar structure but with chlorine atoms instead of fluorine, which may result in different chemical reactivity and biological activity.

    1-(2-Methylbenzenesulfonyl)-4-[(3-methylphenyl)methyl]piperazine: Contains methyl groups instead of fluorine, affecting its hydrophobicity and interaction with molecular targets.

    1-(2-Nitrobenzenesulfonyl)-4-[(3-nitrophenyl)methyl]piperazine: The presence of nitro groups can significantly alter its electronic properties and reactivity.

The uniqueness of 1-(2-fluorobenzenesulfonyl)-4-[(3-fluorophenyl)methyl]piperazine lies in the presence of fluorine atoms, which can enhance its stability, binding affinity, and overall biological activity compared to its analogs.

Properties

Molecular Formula

C17H18F2N2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(2-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18F2N2O2S/c18-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)24(22,23)17-7-2-1-6-16(17)19/h1-7,12H,8-11,13H2

InChI Key

JMOZPDOWIIZISP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

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